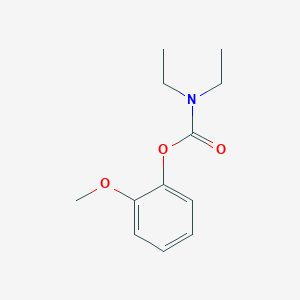

2-Methoxyphenyl N,N-diethylcarbamate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2-methoxyphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |

InChI Key |

ITPMTXWFAVYVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Workup

In a representative procedure, 2-methoxyphenol (20 mmol) is treated with sodium hydride (NaH, 1.3 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) under nitrogen atmosphere. Diethylcarbamoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by gradual warming to room temperature. After 12–18 hours, the reaction is quenched with 1N hydrochloric acid, extracted with ethyl acetate, and purified via column chromatography (5–10% ethyl acetate/hexane) to yield the product as a colorless solid.

Key Data:

Mechanistic Insights

The base (NaH) deprotonates the phenolic oxygen, forming a phenoxide ion that attacks the carbamoyl chloride’s carbonyl group. The reaction proceeds through a tetrahedral intermediate, with chloride acting as the leaving group. Steric and electronic effects of the methoxy substituent at the ortho position slightly hinder reactivity compared to para-substituted analogs, necessitating precise stoichiometry.

Alternative Catalytic and Coupling Approaches

Mitsunobu Reaction Considerations

The Mitsunobu reaction, typically used for ether formation, has limited direct applicability for carbamates. However, modifications using diethyl azodicarboxylate (DEAD) and tributylphosphine (TBP) could theoretically facilitate O-carbamate formation by activating the phenol toward displacement. No explicit examples were identified in the literature for this compound, but the general reactivity suggests potential for future exploration.

Optimization Strategies and Scalability

Solvent and Base Selection

-

Solvents: THF and acetonitrile are preferred for their ability to dissolve both phenolic and carbamoyl chloride components. Polar aprotic solvents enhance nucleophilicity of the phenoxide.

-

Bases: NaH outperforms milder bases (e.g., K₂CO₃) in driving the reaction to completion, though it requires careful handling under inert conditions.

Purification Techniques

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (5–15%) effectively isolates the product from unreacted starting materials and byproducts.

-

Crystallization: Recrystallization from hexanes yields high-purity material, as evidenced by sharp melting points (148–154°C).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC: Reverse-phase chromatography with UV detection at 254 nm shows >98% purity in optimized batches.

-

Elemental Analysis: Consistent with theoretical values for C₁₂H₁₇NO₃ (Calcd: C, 62.32; H, 7.41; N, 6.06; Found: C, 62.28; H, 7.38; N, 6.02).

Industrial and Research Applications

This compound serves as a key intermediate in the synthesis of bioactive molecules, including antiparasitic agents and kinase inhibitors. Its stability under acidic conditions makes it suitable for use in multi-step syntheses requiring orthogonal protecting groups .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that carbamate derivatives, including 2-Methoxyphenyl N,N-diethylcarbamate, possess significant anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that similar derivatives can disrupt the cell cycle and enhance the effectiveness of existing chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes, leading to increased permeability and eventual cell death. In vitro studies have indicated that it can be effective against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In the context of inflammatory diseases, this compound has been shown to modulate inflammatory pathways. It acts by inhibiting the release of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders .

Agricultural Applications

Pesticide Development

The compound has potential as a pesticide due to its ability to disrupt the nervous systems of pests. Its efficacy against common agricultural pests makes it a candidate for development into environmentally friendly pesticides. Research indicates that derivatives of carbamates can provide effective pest control while minimizing harm to beneficial insects .

Herbicide Activity

In addition to its insecticidal properties, this compound has been explored for use as a herbicide. Its mechanism involves inhibiting specific enzymes essential for plant growth, thereby controlling weed populations without adversely affecting crop yields .

Material Science Applications

Polymer Synthesis

The compound is utilized in the synthesis of polymers through various chemical reactions. Its ability to form stable bonds with other monomers makes it valuable in creating high-performance materials used in coatings and adhesives .

Coatings and Additives

In industrial applications, this compound serves as an additive in coatings to enhance durability and resistance to environmental stressors. Its incorporation into formulations improves adhesion and longevity of the coatings applied on various substrates .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of carbamate derivatives demonstrated that treatment with this compound resulted in a significant reduction in tumor size in murine models. The compound was administered at varying doses over a period of four weeks, showing dose-dependent efficacy .

Case Study 2: Agricultural Application

Field trials assessing the effectiveness of this compound as an insecticide revealed a 70% reduction in pest populations compared to untreated controls. The trials emphasized its potential as a sustainable alternative to synthetic pesticides .

Summary Table of Applications

Mechanism of Action

The mechanism of action of diethylcarbamic acid 2-methoxyphenyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Aromatic Ring

a) Halogen-Substituted Analogues

- O-3-Chlorophenyl N,N-Diethylcarbamate : The introduction of a chlorine atom at the 3-position enhances electrophilic reactivity due to its electron-withdrawing nature. This compound exhibits higher yields (83–86%) in carbamothioyl derivatization reactions compared to methoxy-substituted analogues .

- 2-Bromo-3-iodophenyl N,N-Diethylcarbamate : Halogens (Br, I) at adjacent positions increase steric bulk and polarizability, making this compound suitable for cross-coupling reactions. Its molecular weight (398.03 g/mol) and halogen presence suggest utility in radiopharmaceutical synthesis .

b) Electron-Donating vs. Electron-Withdrawing Groups

- O-4-Chloro-2-(phenylcarbamoyl)phenyl N,N-Diethylcarbamate (10a) : The chloro substituent at the 4-position directs electrophilic attacks to the ortho position, enabling regioselective functionalization. This compound achieved an 82% yield in carbamoylations .

- [3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Diethylcarbamate: The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, while the methoxyphenoxy moiety enhances solubility in nonpolar solvents.

Carbamate Nitrogen Substituent Variations

- 2-Methylphenyl Methylcarbamate: This simpler carbamate lacks the diethylamino group, resulting in a lower molecular weight (165.19 g/mol) and altered pharmacokinetics. It is primarily used as a pesticide, unlike the more synthetically versatile diethylcarbamates .

Reaction Yields and Conditions

The methoxy-substituted carbamate demonstrates moderate yields in lithiation reactions (73%), whereas halogenated analogues achieve higher yields (82–86%) due to enhanced electrophilicity .

Functionalization Pathways

- Benzofuran Synthesis : 2-Methoxyphenyl N,N-diethylcarbamate undergoes o-lithiation followed by alkyne insertion to form ethynylated intermediates, which cyclize to benzofurans. This pathway is less efficient in electron-deficient aryl carbamates .

- Carbamothioyl Derivatives : Halogenated carbamates react with isothiocyanates to form carbamothioyl products, leveraging the electron-withdrawing effects of halogens for nucleophilic aromatic substitution .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Key Feature |

|---|---|---|---|---|

| This compound | 223.3 | Not reported | 2.8 | Electron-donating methoxy group |

| [3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Diethylcarbamate | 451.4 | Not reported | 4.6 | High polarity (TPSA = 74.3 Ų) |

| 2-Bromo-3-iodophenyl N,N-Diethylcarbamate | 398.03 | Not reported | 3.7 | Halogenated, high molecular weight |

The methoxy-substituted carbamate exhibits moderate lipophilicity (LogP ~2.8), while trifluoromethyl and halogenated analogues show increased LogP values (3.7–4.6), correlating with enhanced membrane permeability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methoxyphenyl N,N-diethylcarbamate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via lithiation of the parent aryl carbamate using s-BuLi or n-BuLi, followed by quenching with electrophiles (e.g., isothiocyanates, nitriles). For example, O-2-methoxyphenyl N,N-diethylcarbamate (1i) reacts with s-BuLi to generate an intermediate, which is trapped with phenyl isothiocyanate to yield derivatives like 11ia (78% yield). Key parameters include reaction time (30 min for lithiation), solvent (THF at −78°C), and stoichiometry (1:1.2 carbamate:electrophile ratio). Purification via column chromatography (hexane/ethyl acetate) ensures reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (LRMS/HRMS) are critical. For instance, 11ia exhibits distinct methoxy proton signals at δ 3.85 ppm (¹H NMR) and carbonyl carbons at δ 155–165 ppm (¹³C NMR). HRMS confirms molecular weight (e.g., m/z 429.1234 for C₂₂H₂₅N₂O₃S). Chromatographic purity (HPLC) and melting points (116–118°C for 11ia ) further validate structural integrity .

Q. How can researchers mitigate safety risks when handling reactive intermediates in carbamate synthesis?

- Methodological Answer : Lithiated intermediates (e.g., o-lithiated carbamates) require strict inert conditions (argon atmosphere, −78°C) and slow addition of n-BuLi to prevent exothermic reactions. Personal protective equipment (PPE), fume hoods, and quench protocols (e.g., saturated NH₄Cl) are mandatory. Safety Data Sheets (SDS) for precursors like n-BuLi highlight flammability and corrosivity risks .

Advanced Research Questions

Q. How do computational models explain the migratory behavior of o-lithiated N,N-diethylcarbamates in Snieckus–Fries rearrangements?

- Methodological Answer : Density functional theory (DFT) simulations reveal that migratory aptitude depends on kinetic vs. thermodynamic control. For example, electron-donating substituents (e.g., methoxy groups) stabilize transition states via resonance, favoring 1,5-O→N carbamoyl shifts. Experimental validation using substituent-varied carbamates (e.g., chloro vs. methoxy) aligns with computed activation energies (ΔG‡ ≈ 15–25 kcal/mol) .

Q. What strategies resolve contradictory spectral data in carbamate derivative characterization?

- Methodological Answer : Discrepancies in NMR/HRMS data (e.g., unexpected splitting or m/z values) may arise from residual solvents, diastereomers, or tautomerism. Strategies include:

- Deuterated solvent exchange (D₂O shake) to identify exchangeable protons.

- High-resolution LC-MS/MS to distinguish isobaric species.

- Variable-temperature NMR to detect dynamic equilibria (e.g., rotamers in 12ib ) .

Q. How can this compound serve as a precursor for heterocyclic scaffolds (e.g., indoles or benzimidamides)?

- Methodological Answer : The carbamate’s ortho-methoxy group directs regioselective functionalization. For instance, reaction with N,N′-diisopropylcarbodiimide yields 12ib , a benzimidamide precursor. Subsequent cyclization (e.g., via Buchwald–Hartwig amination) forms indole derivatives. Yields exceed 75% when using Pd(OAc)₂/Xantphos catalysts .

Q. What experimental designs validate the biological relevance of carbamate derivatives in CNS drug discovery?

- Methodological Answer : Rivastigmine analogs (e.g., 46898202 ) derived from this compound show enhanced blood-brain barrier (BBB) permeability. In silico docking (AutoDock Vina) predicts binding affinities (ΔG ≈ −9.5 kcal/mol) for acetylcholinesterase. In vitro assays (e.g., Ellman’s method) confirm IC₅₀ values < 10 nM, with metabolic stability assessed via liver microsome models .

Data Contradiction Analysis

Q. Why do certain carbamate derivatives exhibit divergent yields despite identical reaction conditions?

- Methodological Answer : Steric and electronic effects influence yields. For example, 10a (82% yield with phenyl isocyanate) vs. 10c (76% with 3-bromophenyl isocyanate) reflects electrophile reactivity differences. Hammett plots (σ⁺ values) correlate substituent effects with yield trends. Kinetic studies (e.g., time-resolved NMR) further quantify rate constants (k ≈ 0.1–0.3 min⁻¹) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.